Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate
Overview
Description
Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate is an organosulfur compound that features a pyrimidine ring substituted with a fluorophenyl group and a thiolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate typically involves the reaction of 4-(4-fluorophenyl)-2-pyrimidinethiol with a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiolate group. Common bases used include potassium hydroxide or potassium tert-butoxide. The reaction is usually performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidines.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate involves its interaction with various molecular targets. The thiolate group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The fluorophenyl group may enhance the compound’s binding affinity to specific targets through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Potassium 4-fluorophenyltrifluoroborate: Another organofluorine compound used in cross-coupling reactions.
4-(4-fluorophenyl)-2-pyrimidinethiol: The precursor to Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate.
Potassium 4-(4-chlorophenyl)-2-pyrimidinethiolate: A similar compound with a chlorine substituent instead of fluorine.
Uniqueness
This compound is unique due to the presence of both a fluorophenyl group and a thiolate moiety, which confer distinct chemical reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable tool in medicinal chemistry and drug design.
Properties
IUPAC Name |
potassium;4-(4-fluorophenyl)pyrimidine-2-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S.K/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9;/h1-6H,(H,12,13,14);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXARQCHMPMZULM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)[S-])F.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FKN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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